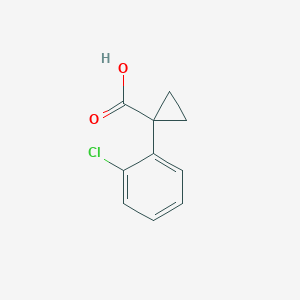

1-(2-Chlorophenyl)cyclopropanecarboxylic acid

Description

Properties

IUPAC Name |

1-(2-chlorophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c11-8-4-2-1-3-7(8)10(5-6-10)9(12)13/h1-4H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CODFVANRHMDSSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=CC=C2Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40629956 | |

| Record name | 1-(2-Chlorophenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122143-19-5 | |

| Record name | 1-(2-Chlorophenyl)cyclopropanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122143-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chlorophenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-chlorophenyl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2-Chlorophenyl)cyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for 1-(2-Chlorophenyl)cyclopropanecarboxylic acid, a key intermediate in the development of various pharmaceutical agents. The document details the primary synthetic pathway, experimental protocols, and relevant quantitative data derived from analogous syntheses.

Introduction

1-(2-Chlorophenyl)cyclopropanecarboxylic acid and its derivatives are important structural motifs in medicinal chemistry. The unique conformational constraints of the cyclopropane ring, combined with the electronic properties of the chlorophenyl group, make these compounds valuable building blocks for active pharmaceutical ingredients (APIs). This guide focuses on the most common and effective method for its synthesis: the cyclopropanation of a phenylacetonitrile derivative followed by hydrolysis.

Primary Synthetic Pathway

The most prevalent and scalable synthesis of 1-(substituted-phenyl)cyclopropanecarboxylic acids involves a two-step process starting from the corresponding substituted phenylacetonitrile. This pathway is adaptable for the 2-chloro isomer.

The logical workflow for this synthesis is outlined below:

Caption: General workflow for the two-step synthesis.

The synthesis proceeds via two key transformations:

-

Phase-Transfer Catalyzed Cyclopropanation: 2-Chlorophenylacetonitrile undergoes a cyclization reaction with 1,2-dibromoethane under basic conditions, facilitated by a phase-transfer catalyst like tetrabutylammonium bromide (TBAB). This step forms the cyclopropane ring and yields the nitrile intermediate.

-

Hydrolysis: The resulting 1-(2-Chlorophenyl)cyclopropanecarbonitrile is then hydrolyzed, typically under strong acidic conditions, to convert the nitrile group (-CN) into a carboxylic acid group (-COOH).

Experimental Protocols

The following protocols are adapted from established procedures for structurally similar compounds, such as the 4-chloro and 3,4-dichloro analogs.[1][2] Researchers should perform appropriate safety assessments before commencing any experimental work.

Step 1: Synthesis of 1-(2-Chlorophenyl)cyclopropanecarbonitrile

This procedure is based on the cyclopropanation of substituted phenylacetonitriles.[1]

Materials:

-

2-Chlorophenylacetonitrile

-

1,2-Dibromoethane

-

Sodium Hydroxide (50% aqueous solution)

-

Toluene

-

Tetrabutylammonium Bromide (TBAB)

Procedure:

-

To a stirred solution of 2-chlorophenylacetonitrile (1.0 eq.) and a catalytic amount of TBAB (approx. 0.05 eq.) in toluene, add 1,2-dibromoethane (1.5 eq.).

-

Slowly add a 50% aqueous solution of sodium hydroxide (5.0 eq.) to the mixture while maintaining vigorous stirring.

-

Heat the reaction mixture to 50-60°C and maintain for 4-6 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

-

After cooling to room temperature, dilute the mixture with water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure 1-(2-Chlorophenyl)cyclopropanecarbonitrile.

Step 2: Synthesis of 1-(2-Chlorophenyl)cyclopropanecarboxylic Acid

This protocol for the hydrolysis of the nitrile intermediate is adapted from a procedure for the 4-chloro isomer.[2]

Materials:

-

1-(2-Chlorophenyl)cyclopropanecarbonitrile

-

Sulfuric Acid (20% aqueous solution) or Hydrochloric Acid (conc.)

-

Ethyl Acetate

-

Sodium Hydroxide (20% aqueous solution)

Procedure:

-

Add 1-(2-Chlorophenyl)cyclopropanecarbonitrile (1.0 eq.) to a 20% aqueous sulfuric acid solution.

-

Heat the mixture to reflux (approximately 110°C) and maintain for 10-12 hours.[2] The reaction should be monitored for the disappearance of the nitrile intermediate.

-

Cool the reaction mixture to room temperature and extract with ethyl acetate.[2]

-

To isolate the carboxylic acid, extract the combined organic layers with a 20% sodium hydroxide solution.[2] This transfers the acidic product to the aqueous phase as its sodium salt.

-

Separate the aqueous layer and cool it in an ice bath.

-

Acidify the aqueous layer to a pH of 2-4 with concentrated hydrochloric acid, which will precipitate the product as a solid.[2]

-

Collect the solid by filtration, wash with cold distilled water, and dry under vacuum to obtain 1-(2-Chlorophenyl)cyclopropanecarboxylic acid.

Data Presentation

Table 1: Reported Yields for the Synthesis of Substituted 1-Phenylcyclopropanecarbonitriles (Step 1) [1]

| Substituent on Phenyl Ring | Catalyst | Yield (%) |

| H (unsubstituted) | TBAB | 85% |

| 3-Methyl | TBAB | 90% |

| 4-Methoxy | TBAB | 86% |

| 4-Fluoro | TBAB | 63% |

| 4-Chloro | TBAB | 70% |

| 3-Bromo | TBAB | 68% |

| 3,4-Dichloro | TBAB | 62% |

Note: Electron-donating groups on the phenyl ring tend to give higher yields, while electron-withdrawing groups result in lower yields.[1]

Table 2: Reported Yields and Purity for the Hydrolysis of 1-(substituted-phenyl)cyclopropanecarbonitrile (Step 2)

| Substituent on Phenyl Ring | Hydrolysis Agent | Yield (%) | Purity (by HPLC) |

| 4-Methoxy | aq. HCl | 88% | Not Reported |

| 3,4-Dichloro | aq. HCl | 64% | Not Reported |

| 4-Chloro | 20% H₂SO₄ | 90-95% | 99.4% |

Signaling Pathway and Logical Relationships

The decision-making process for purification and analysis post-synthesis can be visualized as follows:

Caption: Post-synthesis purification and analysis workflow.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Chlorophenyl)cyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physicochemical properties of 1-(2-Chlorophenyl)cyclopropanecarboxylic acid. Understanding these properties is fundamental for its application in research and development, particularly in the fields of medicinal chemistry and drug discovery. The data presented herein, primarily based on structurally similar compounds due to the limited availability of specific experimental values for the 2-chloro isomer, serves as a valuable resource for predicting its behavior in various experimental settings.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profiles. These properties influence its absorption, distribution, metabolism, and excretion (ADME), as well as its interaction with biological targets.

Data Summary

Quantitative data for the physicochemical properties of 1-(2-Chlorophenyl)cyclopropanecarboxylic acid are summarized below. It is important to note that where specific experimental data for the 2-chloro isomer is unavailable, predicted values or data from the isomeric 1-(4-Chlorophenyl)cyclopropanecarboxylic acid are provided as a close approximation.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉ClO₂ | |

| Molecular Weight | 196.63 g/mol | [1] |

| Melting Point | 152-155 °C (for 4-chloro isomer) | [2][3] |

| Boiling Point | 152-155 °C (for 4-chloro isomer) | [2] |

| pKa (Predicted) | 4.14 ± 0.20 (for 4-chloro isomer) | [2][3] |

| logP (Octanol/Water Partition Coefficient) | 2.528 (for a related isomer) | [1] |

| Solubility | Soluble in Methanol (for 4-chloro isomer) | [2][3] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below. These protocols are generalized and can be adapted for 1-(2-Chlorophenyl)cyclopropanecarboxylic acid.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.[4]

Protocol: Capillary Method [4][5]

-

Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[5][6]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[4] This assembly is then placed in a heating apparatus, such as a Thiele tube or a digital melting point apparatus.[4]

-

Heating: The heating bath is heated gradually, with the rate of heating slowed to 1-2°C per minute near the expected melting point.[4]

-

Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it completely liquefies are recorded as the melting point range.[7]

Determination of pKa (Acid Dissociation Constant)

The pKa value is a measure of the acidity of a compound and is vital for understanding its ionization state at different physiological pH values.

Protocol: Potentiometric Titration

-

Sample Preparation: A precisely weighed amount of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol if the compound has low aqueous solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

pH Monitoring: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Solubility Determination

Solubility, particularly in aqueous media, is a critical factor for drug absorption and formulation.

Protocol: Shake-Flask Method

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer of a specific pH) in a vial.

-

Equilibration: The vial is sealed and agitated in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[8]

Determination of logP (Octanol/Water Partition Coefficient)

The logP value is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall ADME properties.

Protocol: Shake-Flask Method

-

Solvent Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The funnel is shaken for a set period to allow for the partitioning of the compound between the two phases.

-

Phase Separation: The two phases are allowed to separate completely.

-

Quantification: The concentration of the compound in each phase is determined by a suitable analytical method, such as HPLC.[9][10] The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. logP is the logarithm of this value.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a versatile technique used for the separation, identification, and quantification of small molecules in a mixture.[9][10][11]

General Protocol

-

Mobile Phase Preparation: A suitable mobile phase, typically a mixture of water and an organic solvent (e.g., acetonitrile or methanol), is prepared and degassed.[12]

-

Standard Solutions: A series of standard solutions of the compound with known concentrations are prepared to create a calibration curve.[12]

-

Sample Preparation: The sample to be analyzed is dissolved in the mobile phase and filtered to remove any particulate matter.[8]

-

Chromatographic Conditions: The appropriate HPLC column (e.g., a C18 reversed-phase column) and detection wavelength (if using a UV detector) are selected.[9]

-

Analysis: The standard solutions and the sample are injected into the HPLC system, and the resulting chromatograms are recorded.[12]

-

Quantification: The concentration of the compound in the sample is determined by comparing its peak area to the calibration curve generated from the standard solutions.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the study of 1-(2-Chlorophenyl)cyclopropanecarboxylic acid.

References

- 1. CAS#:31501-86-7 | (1R,2R)-2-(4-Chlorophenyl)cyclopropanecarboxylic acid | Chemsrc [chemsrc.com]

- 2. 1-(4-CHLOROPHENYL)-1-CYCLOPROPANECARBOXYLIC ACID CAS#: 72934-37-3 [m.chemicalbook.com]

- 3. 1-(4-CHLOROPHENYL)-1-CYCLOPROPANECARBOXYLIC ACID | 72934-37-3 [chemicalbook.com]

- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. byjus.com [byjus.com]

- 7. pennwest.edu [pennwest.edu]

- 8. organomation.com [organomation.com]

- 9. Small Molecule HPLC [sigmaaldrich.com]

- 10. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. conductscience.com [conductscience.com]

Unraveling the Enigmatic Mechanism of Action of 1-(2-Chlorophenyl)cyclopropanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 24, 2025

Abstract

1-(2-Chlorophenyl)cyclopropanecarboxylic acid is a synthetic small molecule whose mechanism of action is not yet fully elucidated in publicly available literature. However, by examining the biological activities of structurally analogous compounds, we can postulate several putative mechanisms that warrant further investigation. This technical guide synthesizes the available information on related phenylcyclopropane derivatives to propose potential molecular targets and signaling pathways for 1-(2-Chlorophenyl)cyclopropanecarboxylic acid. This document is intended to serve as a foundational resource for researchers aiming to characterize this compound, providing hypothesized mechanisms, detailed experimental protocols for their validation, and structured data from analogous compounds to guide future studies.

Introduction

The cyclopropane ring is a recurring motif in a variety of biologically active molecules, conferring unique conformational rigidity and metabolic stability. When coupled with a phenyl ring, as in the case of phenylcyclopropanecarboxylic acids, this scaffold has been shown to interact with a diverse range of biological targets. The specific substitution pattern on the phenyl ring, such as the ortho-chloro substitution in 1-(2-Chlorophenyl)cyclopropanecarboxylic acid, is expected to significantly influence its pharmacological profile. In the absence of direct studies on this particular molecule, this guide will explore three plausible mechanisms of action based on data from its structural analogs: modulation of G-protein coupled receptor 120 (GPR120), inhibition of ketol-acid reductoisomerase (KARI), and antagonism of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.

Putative Mechanisms of Action Based on Structural Analogs

GPR120 Modulation

Several patents describe phenylcyclopropanecarboxylic acid derivatives as modulators of GPR120, a G-protein coupled receptor that is activated by long-chain free fatty acids and is implicated in metabolic regulation.[1][2][3] Agonism of GPR120 is of therapeutic interest for the treatment of type 2 diabetes and other metabolic disorders.[1][2]

Proposed Signaling Pathway:

Activation of GPR120 by a ligand such as 1-(2-Chlorophenyl)cyclopropanecarboxylic acid is hypothesized to initiate a signaling cascade through Gαq/11. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade can ultimately lead to various cellular responses, including the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.

Figure 1: Hypothesized GPR120 signaling pathway for 1-(2-Chlorophenyl)cyclopropanecarboxylic acid.

Inhibition of Ketol-Acid Reductoisomerase (KARI)

Cyclopropane-1,1-dicarboxylate, a structural analog of the transition state in the KARI-catalyzed reaction, is a potent inhibitor of this enzyme.[4][5] KARI is a key enzyme in the biosynthesis of branched-chain amino acids in plants and microorganisms, making it a target for herbicides and antimicrobial agents.[5]

Proposed Mechanism of Inhibition:

1-(2-Chlorophenyl)cyclopropanecarboxylic acid may act as a competitive or non-competitive inhibitor of KARI. Its cyclopropane ring could mimic the cyclopropane transition state of the natural substrate, while the chlorophenyl group could interact with allosteric sites on the enzyme. Inhibition of KARI would disrupt the synthesis of essential amino acids, leading to growth inhibition of the affected organism.

Figure 2: Proposed inhibitory action on Ketol-Acid Reductoisomerase (KARI).

AMPA Receptor Antagonism

Derivatives of 2,3-benzodiazepine containing a chlorophenyl group have been identified as non-competitive antagonists of the AMPA receptor, a key player in excitatory neurotransmission in the central nervous system. The position of the chlorine atom on the phenyl ring has been shown to be a critical determinant of activity.

Proposed Mechanism of Action:

1-(2-Chlorophenyl)cyclopropanecarboxylic acid may act as a negative allosteric modulator of the AMPA receptor. By binding to a site distinct from the glutamate binding site, it could induce a conformational change in the receptor that reduces the ion flux in response to glutamate binding. This would lead to a dampening of excitatory synaptic transmission.

Figure 3: Putative negative allosteric modulation of the AMPA receptor.

Quantitative Data from Analogous Compounds

The following table summarizes key quantitative data for compounds structurally related to 1-(2-Chlorophenyl)cyclopropanecarboxylic acid. This data can serve as a benchmark for future studies.

| Compound Class/Name | Target | Assay Type | Value | Reference |

| Cyclopropane-1,1-dicarboxylate | Rice Ketol-Acid Reductoisomerase | Enzyme Inhibition | K_i = 90 nM | [4] |

| 2-dimethylphosphinoyl-2-hydroxyacetic acid | Barley Ketol-Acid Reductoisomerase | Enzyme Inhibition | K_i = 0.19 µM (with acetohydroxybutyrate) | [6] |

| 1-hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)-quinoxalinedione | AMPA Receptor | Radioligand Binding ([³H]AMPA) | K_i = 0.021 µM | [7] |

Detailed Experimental Protocols

To validate the hypothesized mechanisms of action for 1-(2-Chlorophenyl)cyclopropanecarboxylic acid, the following experimental protocols are recommended.

GPR120 Activation Assay (Calcium Flux)

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like GPR120.

Workflow Diagram:

Figure 4: Workflow for the GPR120 calcium flux assay.

Methodology:

-

Cell Culture: Maintain Chinese Hamster Ovary (CHO-K1) cells stably expressing human GPR120 in appropriate growth medium.

-

Cell Plating: Seed the cells into black-walled, clear-bottom 384-well plates and culture overnight.

-

Dye Loading: Wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) for 1-2 hours at 37°C.[8]

-

Compound Preparation: Prepare serial dilutions of 1-(2-Chlorophenyl)cyclopropanecarboxylic acid in assay buffer.

-

Assay Execution: Place the cell plate into a kinetic fluorescence plate reader. Record a baseline fluorescence, then add the compound dilutions and continue recording the fluorescence signal to measure the change in intracellular calcium.

-

Data Analysis: Plot the peak fluorescence response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

KARI Enzyme Inhibition Assay

This assay measures the inhibition of KARI activity by monitoring the oxidation of NADPH.

Methodology:

-

Enzyme and Substrate Preparation: Purify recombinant KARI from a suitable expression system (e.g., E. coli). Prepare solutions of the substrate (e.g., 2-acetolactate) and the cofactor NADPH in assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing MgCl₂).

-

Inhibitor Preparation: Prepare serial dilutions of 1-(2-Chlorophenyl)cyclopropanecarboxylic acid.

-

Assay Reaction: In a UV-transparent microplate, combine the KARI enzyme, NADPH, and the inhibitor at various concentrations. Initiate the reaction by adding the substrate.

-

Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer. This corresponds to the rate of NADPH oxidation.

-

Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Determine the IC₅₀ value by plotting the percent inhibition against the inhibitor concentration. Further kinetic studies can be performed to determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (K_i).[6]

AMPA Receptor Antagonism Assay (Whole-Cell Patch-Clamp Electrophysiology)

This technique directly measures the ion flow through AMPA receptors in response to an agonist, and how this is affected by the test compound.

Methodology:

-

Cell Preparation: Use HEK293 cells transiently or stably expressing the desired AMPA receptor subunits (e.g., GluA1).

-

Electrophysiology Setup: Perform whole-cell voltage-clamp recordings from these cells. Hold the membrane potential at a negative value (e.g., -70 mV) to measure inward currents.

-

Agonist and Antagonist Application: Apply a saturating concentration of an AMPA receptor agonist (e.g., glutamate or AMPA) to elicit a maximal current response. After establishing a stable baseline response, co-apply the agonist with varying concentrations of 1-(2-Chlorophenyl)cyclopropanecarboxylic acid.

-

Data Acquisition: Record the changes in the amplitude of the agonist-evoked currents in the presence of the test compound.

-

Data Analysis: Measure the peak inward current at each concentration of the test compound. Plot the percentage of inhibition of the control agonist response against the concentration of 1-(2-Chlorophenyl)cyclopropanecarboxylic acid to determine the IC₅₀ value.[9][10]

Conclusion

While the precise mechanism of action for 1-(2-Chlorophenyl)cyclopropanecarboxylic acid remains to be definitively established, the structural homology to known modulators of GPR120, inhibitors of KARI, and antagonists of AMPA receptors provides a strong foundation for targeted investigation. The experimental protocols detailed in this guide offer a clear path forward for elucidating the pharmacological profile of this compound. Characterizing its activity at these and other potential targets will be crucial for understanding its therapeutic potential and for the rational design of future drug candidates based on the phenylcyclopropanecarboxylic acid scaffold. The ortho-chloro substitution likely plays a key role in target selectivity and potency, and its influence should be a central focus of subsequent structure-activity relationship studies.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. EP3191445B1 - Cyclobutane containing carboxylic acid gpr120 modulators - Google Patents [patents.google.com]

- 3. EP3191454B1 - Cyclopropanecarboxylic acid gpr120 modulators - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. A Ketol‐Acid Reductoisomerase Inhibitor That Has Antituberculosis and Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ketol-Acid Reductoisomerase from Barley (Hordeum vulgare) (Purification, Properties, and Specific Inhibition) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel AMPA receptor antagonists: synthesis and structure-activity relationships of 1-hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)- quinoxalinedione and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. drugtargetreview.com [drugtargetreview.com]

- 9. Transmembrane AMPA receptor regulatory protein regulation of competitive antagonism: a problem of interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Biological Profile of 1-(2-Chlorophenyl)cyclopropanecarboxylic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of 1-(2-Chlorophenyl)cyclopropanecarboxylic acid. Due to a scarcity of direct experimental data on this specific molecule, this document synthesizes information from structurally related compounds to infer potential therapeutic applications, mechanisms of action, and toxicological considerations. This guide explores potential antiproliferative, anti-inflammatory, and plant growth regulatory activities, supported by generalized experimental protocols and hypothetical signaling pathways. The aim is to provide a foundational resource for researchers interested in initiating studies on this compound.

Introduction

Cyclopropane derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their unique conformational rigidity and diverse biological activities. The incorporation of a cyclopropane ring can influence a molecule's binding affinity to biological targets and its metabolic stability. The subject of this guide, 1-(2-Chlorophenyl)cyclopropanecarboxylic acid, is a molecule with potential for biological activity, though it remains largely uncharacterized in publicly available literature. This document aims to bridge this knowledge gap by extrapolating from studies on analogous compounds.

Potential Biological Activities

Based on the biological activities of structurally similar molecules, 1-(2-Chlorophenyl)cyclopropanecarboxylic acid may exhibit a range of effects, including antiproliferative, anti-inflammatory, and plant growth-regulating properties.

Antiproliferative Activity

Derivatives of 2-chlorophenyl carboxamide have demonstrated antiproliferative effects through the inhibition of the phospholipase C (PLC) enzyme.[1] PLC is a critical component of cellular signaling pathways that regulate cell proliferation, differentiation, and apoptosis. Inhibition of PLC can disrupt these pathways, leading to a reduction in cancer cell growth. Given the presence of the 2-chlorophenyl moiety, it is plausible that 1-(2-Chlorophenyl)cyclopropanecarboxylic acid could exhibit similar inhibitory effects on PLC or other enzymes involved in cell proliferation.

Anti-inflammatory Activity

Compounds containing a chlorophenyl group have been investigated for their anti-inflammatory properties. For instance, a pyrrole derivative featuring a 4-chlorophenyl substituent was designed as a selective COX-2 inhibitor. COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Inhibition of COX-2 is a well-established mechanism for anti-inflammatory drugs. The structural features of 1-(2-Chlorophenyl)cyclopropanecarboxylic acid suggest that it could potentially interact with and inhibit COX-2, thereby exerting an anti-inflammatory effect.

Plant Growth Regulation

In the realm of agriculture, cyclopropane derivatives have been explored as regulators of plant growth. Notably, 1-aminocyclopropane-1-carboxylic acid (ACC) is the immediate precursor to ethylene, a plant hormone that regulates many aspects of plant development and ripening.[2] Analogs of ACC can act as inhibitors of ethylene biosynthesis. An in silico study of (E)-2-phenyl-1-chlorocyclopropane-1-carboxylic acid, a compound structurally related to the topic of this guide, demonstrated a high affinity for 1-aminocyclopropane-1-carboxylate oxidase 2 (ACO2), a key enzyme in the ethylene biosynthesis pathway in Arabidopsis thaliana.[2] This suggests that 1-(2-Chlorophenyl)cyclopropanecarboxylic acid could potentially function as a plant growth regulator by inhibiting ethylene production.

Quantitative Data

As of the date of this publication, there is no publicly available quantitative data (e.g., IC50, EC50, binding affinities) specifically for 1-(2-Chlorophenyl)cyclopropanecarboxylic acid. The following table is presented to highlight this data gap and to encourage future research in this area. For context, hypothetical data for related compounds are included to illustrate the types of quantitative metrics that would be valuable to determine.

| Compound | Target | Assay Type | IC50 / EC50 (µM) | Reference |

| 1-(2-Chlorophenyl)cyclopropanecarboxylic acid | Data Not Available | Data Not Available | Data Not Available | |

| 2-Chlorophenyl Carboxamide Thienopyridine Derivative | Phospholipase C | Enzyme Inhibition Assay | Hypothetical: 5-20 | Based on[1] |

| Pyrrole Derivative with 4-Chlorophenyl Group | COX-2 | Enzyme Inhibition Assay | Hypothetical: 1-10 | |

| (E)-2-phenyl-1-chlorocyclopropane-1-carboxylic acid | ACO2 | In silico Docking | Hypothetical: High Affinity | Based on[2] |

Experimental Protocols

To facilitate the investigation of the biological activities of 1-(2-Chlorophenyl)cyclopropanecarboxylic acid, the following generalized experimental protocols are provided.

In Vitro Cytotoxicity Assay

This protocol describes a general method for assessing the cytotoxic effects of the compound on a cancer cell line.

Objective: To determine the concentration of 1-(2-Chlorophenyl)cyclopropanecarboxylic acid that inhibits 50% of cell growth (IC50).

Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

1-(2-Chlorophenyl)cyclopropanecarboxylic acid

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of 1-(2-Chlorophenyl)cyclopropanecarboxylic acid in DMSO. Make serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

-

Treatment: Remove the medium from the wells and replace it with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Assay: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

COX-2 Inhibition Assay

This protocol provides a general method for assessing the inhibitory effect of the compound on COX-2 activity.

Objective: To determine the concentration of 1-(2-Chlorophenyl)cyclopropanecarboxylic acid that inhibits 50% of COX-2 activity (IC50).

Materials:

-

Recombinant human COX-2 enzyme

-

Arachidonic acid (substrate)

-

COX-2 inhibitor screening assay kit (commercially available)

-

1-(2-Chlorophenyl)cyclopropanecarboxylic acid

-

DMSO

-

96-well plate

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of 1-(2-Chlorophenyl)cyclopropanecarboxylic acid in DMSO and make serial dilutions.

-

Assay Reaction: In a 96-well plate, add the reaction buffer, the COX-2 enzyme, and the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known COX-2 inhibitor, e.g., celecoxib).

-

Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a specified time according to the kit instructions.

-

Detection: Stop the reaction and measure the product formation (e.g., prostaglandin E2) using the detection method provided in the assay kit (e.g., colorimetric or fluorescent).

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Visualizations

To visualize the potential mechanisms of action, the following diagrams are provided.

Hypothetical Anti-inflammatory Signaling Pathway

This diagram illustrates the potential mechanism by which 1-(2-Chlorophenyl)cyclopropanecarboxylic acid may exert its anti-inflammatory effects through the inhibition of the COX-2 pathway.

References

Potential Biological Targets of 1-(2-Chlorophenyl)cyclopropanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Chlorophenyl)cyclopropanecarboxylic acid is a synthetic molecule featuring a rigid cyclopropane core and a substituted aryl group. While direct experimental evidence detailing its specific biological targets remains limited in publicly available literature, analysis of structurally related compounds and metabolites provides a basis for postulating several potential mechanisms of action. This technical guide synthesizes this information to explore the plausible biological targets of 1-(2-Chlorophenyl)cyclopropanecarboxylic acid, offering insights for future research and drug development. The primary putative targets identified through structural analogy include enzymes involved in inflammatory pathways, such as leukotriene C4 synthase and cyclooxygenase, as well as key regulators of cellular energy metabolism, including mitochondrial fatty acid β-oxidation enzymes and adenylate kinase 2. This document outlines the evidence for these potential interactions, presents hypothetical experimental workflows for their validation, and discusses the relevant signaling pathways.

Introduction

The cyclopropane ring is a valuable scaffold in medicinal chemistry, prized for its ability to confer conformational rigidity and metabolic stability upon a molecule. The structure-activity relationship (SAR) of cyclopropanecarboxylic acid derivatives is significantly influenced by the nature and position of substituents on any associated aryl rings. The presence of a 2-chlorophenyl group in 1-(2-Chlorophenyl)cyclopropanecarboxylic acid is expected to be a key determinant of its biological activity, influencing its binding affinity and selectivity for various protein targets. This guide will explore the most probable biological targets based on the activities of analogous compounds.

Potential Biological Targets and Pathways

Based on the analysis of structurally similar molecules, four primary potential biological targets are proposed for 1-(2-Chlorophenyl)cyclopropanecarboxylic acid.

Leukotriene C4 Synthase

Rationale for Potential Targeting: A patent for related cyclopropane carboxylic acid derivatives suggests their utility as inhibitors of leukotriene C4 (LTC4) synthase. LTC4 synthase is a critical enzyme in the biosynthesis of cysteinyl leukotrienes, which are potent inflammatory mediators involved in respiratory diseases such as asthma. Inhibition of this enzyme would block the production of these pro-inflammatory molecules.

Signaling Pathway:

Caption: Potential inhibition of the leukotriene synthesis pathway.

Cyclooxygenase (COX) Enzymes

Rationale for Potential Targeting: The propionic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that act by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2). A structurally related pyrrole derivative containing a 4-chlorophenyl group and a propionic acid chain has been suggested to possess COX inhibitory activity. COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.

Signaling Pathway:

Caption: Potential inhibition of the cyclooxygenase (COX) pathway.

Mitochondrial Fatty Acid β-Oxidation

Rationale for Potential Targeting: A significant piece of evidence comes from the metabolism of the anxiolytic drug panadiplon, which is metabolized to a cyclopropane carboxylic acid derivative. This metabolite has been shown to induce hepatic toxicity by inhibiting mitochondrial fatty acid β-oxidation. This inhibition leads to a disruption in cellular energy homeostasis. This suggests that 1-(2-Chlorophenyl)cyclopropanecarboxylic acid could potentially exert similar effects on mitochondrial function.

Signaling Pathway:

Caption: Potential inhibition of mitochondrial fatty acid β-oxidation.

Adenylate Kinase 2 (AK2)

Rationale for Potential Targeting: Adenylate kinase 2 (AK2) is a mitochondrial enzyme that plays a crucial role in cellular energy homeostasis by catalyzing the interconversion of adenine nucleotides (AMP + ATP ↔ 2 ADP). Diverse chemical scaffolds, including some carboxylic acid derivatives, are known to inhibit AK2.[1] By disrupting the cellular ATP/ADP ratio, inhibition of AK2 can have profound effects on cellular metabolism and function.[1]

Signaling Pathway:

Caption: Potential inhibition of Adenylate Kinase 2 (AK2).

Quantitative Data from Related Compounds

Direct quantitative data for 1-(2-Chlorophenyl)cyclopropanecarboxylic acid is not available in the reviewed literature. The following table summarizes hypothetical data points that would be relevant to collect for the validation of the proposed targets.

| Potential Target | Key Parameter | Example Value (Hypothetical) | Significance |

| LTC4 Synthase | IC₅₀ | 500 nM | Concentration for 50% inhibition of enzyme activity. |

| Cyclooxygenase-1 (COX-1) | IC₅₀ | 10 µM | Concentration for 50% inhibition of COX-1. |

| Cyclooxygenase-2 (COX-2) | IC₅₀ | 2 µM | Concentration for 50% inhibition of COX-2; selectivity ratio. |

| CPT1 (β-Oxidation) | Kᵢ | 15 µM | Inhibition constant for carnitine palmitoyltransferase 1. |

| Adenylate Kinase 2 (AK2) | IC₅₀ | 5 µM | Concentration for 50% inhibition of AK2 activity. |

Proposed Experimental Protocols

The following are generalized protocols for assessing the activity of 1-(2-Chlorophenyl)cyclopropanecarboxylic acid against its potential targets.

LTC4 Synthase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of the compound against human LTC4 synthase.

Methodology:

-

Enzyme Source: Microsomal fractions from cells overexpressing human LTC4 synthase.

-

Substrates: Leukotriene A4 (LTA4) and glutathione (GSH).

-

Assay Procedure:

-

Pre-incubate the microsomal enzyme preparation with varying concentrations of 1-(2-Chlorophenyl)cyclopropanecarboxylic acid in an appropriate buffer.

-

Initiate the reaction by adding LTA4 and GSH.

-

Incubate at 37°C for a specified time (e.g., 10 minutes).

-

Stop the reaction by adding a quenching solution (e.g., acetonitrile).

-

Quantify the product, LTC4, using reverse-phase high-performance liquid chromatography (RP-HPLC) or an ELISA kit.

-

-

Data Analysis: Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

COX-1/COX-2 Inhibition Assay

Objective: To determine the inhibitory activity and selectivity of the compound against COX-1 and COX-2.

Methodology:

-

Enzyme Source: Purified ovine COX-1 and human recombinant COX-2.

-

Substrate: Arachidonic acid.

-

Assay Procedure:

-

Utilize a colorimetric or fluorescent COX inhibitor screening assay kit.

-

Pre-incubate the respective enzyme (COX-1 or COX-2) with varying concentrations of the test compound.

-

Initiate the reaction by adding arachidonic acid.

-

Measure the peroxidase activity of COX, which is proportional to the amount of PGG2 produced. This is typically done by monitoring the absorbance or fluorescence of a probe molecule.

-

-

Data Analysis: Determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.

Mitochondrial Fatty Acid β-Oxidation Assay

Objective: To assess the effect of the compound on the rate of fatty acid oxidation in isolated mitochondria or intact cells.

Methodology:

-

Biological System: Isolated rat liver mitochondria or a relevant cell line (e.g., HepG2).

-

Substrate: Radiolabeled fatty acid, such as [¹⁴C]palmitate.

-

Assay Procedure:

-

Incubate the isolated mitochondria or cells with varying concentrations of 1-(2-Chlorophenyl)cyclopropanecarboxylic acid.

-

Add the radiolabeled palmitate substrate.

-

After incubation, measure the production of radiolabeled acid-soluble metabolites (acetyl-CoA and TCA cycle intermediates) or ¹⁴CO₂.

-

-

Data Analysis: Determine the concentration-dependent inhibition of fatty acid oxidation.

Experimental Workflow Diagram

Caption: A generalized workflow for target identification and validation.

Conclusion and Future Directions

While direct evidence is currently lacking, the structural characteristics of 1-(2-Chlorophenyl)cyclopropanecarboxylic acid, when compared with known bioactive molecules, point towards several plausible biological targets. The most compelling hypotheses involve the modulation of inflammatory pathways through the inhibition of enzymes like LTC4 synthase and COX, and the interference with cellular energy metabolism via the inhibition of mitochondrial fatty acid β-oxidation and adenylate kinase 2.

Future research should prioritize the systematic in vitro screening of this compound against the proposed targets. The experimental protocols outlined in this guide provide a framework for such investigations. Confirmation of activity against any of these targets would warrant further studies, including cell-based assays to assess downstream functional consequences and subsequent lead optimization to improve potency and selectivity. This systematic approach will be crucial in elucidating the true pharmacological profile of 1-(2-Chlorophenyl)cyclopropanecarboxylic acid and determining its potential as a therapeutic agent.

References

A Technical Guide to the Spectroscopic Characterization of 1-(2-Chlorophenyl)cyclopropanecarboxylic Acid

Introduction

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1-(2-Chlorophenyl)cyclopropanecarboxylic acid. These predictions are based on established principles of spectroscopy and data from structurally related compounds, including 1-(4-chlorophenyl)cyclopropanecarboxylic acid and other cyclopropane derivatives[3][4][5][6][7][8].

Table 1: Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the cyclopropyl protons. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | Broad Singlet | 1H | -COOH |

| ~7.2 - 7.5 | Multiplet | 4H | Aromatic protons (C₆H₄) |

| ~1.6 - 1.9 | Multiplet | 2H | Cyclopropyl protons (-CH₂-) |

| ~1.2 - 1.5 | Multiplet | 2H | Cyclopropyl protons (-CH₂-) |

Table 2: Predicted ¹³C NMR Data

The carbon NMR spectrum will display signals corresponding to the carbonyl carbon, the aromatic carbons, and the carbons of the cyclopropane ring. The presence of the electron-withdrawing chlorine atom will influence the chemical shifts of the aromatic carbons.

| Chemical Shift (δ, ppm) | Assignment |

| ~175 - 180 | Carboxylic acid carbon (-COOH) |

| ~130 - 140 | Aromatic carbons (quaternary) |

| ~125 - 130 | Aromatic carbons (-CH=) |

| ~30 - 35 | Quaternary cyclopropyl carbon |

| ~15 - 20 | Cyclopropyl carbons (-CH₂-) |

Table 3: Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is characterized by the absorption bands of the carboxylic acid and the substituted benzene ring.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 2500 - 3300 | Broad, Strong | O-H | Stretching (Carboxylic Acid) |

| ~1700 | Strong | C=O | Stretching (Carboxylic Acid) |

| ~3000 | Medium | C-H | Stretching (Aromatic) |

| 2850 - 2950 | Medium | C-H | Stretching (Cyclopropyl) |

| 1450 - 1600 | Medium to Weak | C=C | Stretching (Aromatic) |

| ~1100 | Strong | C-O | Stretching |

| 750 - 800 | Strong | C-Cl | Stretching |

Table 4: Predicted Mass Spectrometry (MS) Data

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The presence of chlorine will result in a characteristic M+2 peak.

| m/z | Relative Intensity | Assignment |

| 196 | ~100% | [M]⁺ (Molecular ion with ³⁵Cl) |

| 198 | ~33% | [M+2]⁺ (Isotopic peak with ³⁷Cl) |

| 151 | Variable | [M - COOH]⁺ |

| 115 | Variable | [M - COOH - Cl]⁺ or [C₉H₈]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Accurately weigh approximately 10-20 mg of 1-(2-Chlorophenyl)cyclopropanecarboxylic acid for ¹³C NMR or 2-5 mg for ¹H NMR[9].

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial[9]. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with analyte peaks.

-

If necessary, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a standard 5 mm NMR tube to remove any particulate matter[9].

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent, to calibrate the chemical shift scale to 0 ppm[10].

-

Cap the NMR tube securely.

-

-

Data Acquisition :

-

Wipe the outside of the NMR tube clean before inserting it into the spinner turbine[9].

-

Place the sample in the NMR spectrometer.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton signals.

-

For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is used to simplify the spectrum and enhance signal intensity[11].

-

-

Data Processing :

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum to ensure all peaks are in the absorptive mode.

-

Perform baseline correction to obtain a flat baseline.

-

Calibrate the spectrum using the reference signal (TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film Method) :

-

Place a small amount (a few milligrams) of the solid 1-(2-Chlorophenyl)cyclopropanecarboxylic acid in a small vial or beaker[12].

-

Add a few drops of a volatile solvent in which the compound is soluble (e.g., methylene chloride or acetone) to dissolve the solid[12].

-

Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr)[12][13].

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate[12]. The film should be transparent or only slightly cloudy for best results.

-

-

Data Acquisition :

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is collected over a range of approximately 4000 to 400 cm⁻¹.

-

-

Data Processing :

-

The spectrometer software automatically subtracts the background spectrum from the sample spectrum to generate the final IR spectrum.

-

Identify and label the wavenumbers of the significant absorption peaks.

-

Mass Spectrometry (MS)

-

Sample Preparation :

-

Prepare a dilute solution of the sample. A typical concentration is around 1 mg/mL, which is then further diluted to the µg/mL range in a suitable solvent like methanol or acetonitrile[14].

-

The solvent should be volatile and compatible with the ionization method used[14].

-

Ensure the sample is fully dissolved and free of any particulate matter by filtering if necessary[14].

-

-

Data Acquisition :

-

Introduce the sample into the mass spectrometer. This can be done via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionize the sample molecules. Electron Impact (EI) is a common method for relatively small, volatile organic molecules, which often causes fragmentation[15][16]. Electrospray Ionization (ESI) is a softer technique that is also widely used[14][17].

-

The generated ions are then accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio[15][18].

-

The detector records the abundance of ions at each m/z value.

-

-

Data Processing :

-

The software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak ([M]⁺) and any characteristic isotopic peaks (e.g., [M+2]⁺ for chlorine-containing compounds).

-

Analyze the fragmentation pattern to gain further structural information by identifying the neutral fragments lost from the molecular ion[15][18].

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a novel organic compound like 1-(2-Chlorophenyl)cyclopropanecarboxylic acid.

Caption: General workflow for spectroscopic analysis of an organic compound.

References

- 1. 1-(2-Chlorophenyl)cyclopropanecarboxylic acid,(CAS# 122143-19-5)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. 1-(2-Chlorophenyl)cyclopropanecarboxylic acid [chemdict.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Cyclopropanecarboxylic acid [webbook.nist.gov]

- 5. Cyclopropanecarboxylic acid(1759-53-1) 1H NMR spectrum [chemicalbook.com]

- 6. Cyclopropanecarboxylic acid(1759-53-1) 13C NMR spectrum [chemicalbook.com]

- 7. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. youtube.com [youtube.com]

- 10. NMR Spectroscopy [www2.chemistry.msu.edu]

- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. webassign.net [webassign.net]

- 14. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 15. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 16. m.youtube.com [m.youtube.com]

- 17. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. fiveable.me [fiveable.me]

An In-depth Technical Guide to the Isomers of Chlorophenyl Cyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorophenyl cyclopropanecarboxylic acid and its derivatives represent a significant class of compounds in medicinal chemistry and agrochemical research. The rigid cyclopropane ring introduces a unique conformational constraint into molecules, which can enhance binding affinity to biological targets, improve metabolic stability, and increase cell permeability. The presence and position of the chlorine atom on the phenyl ring, as well as the stereochemistry of the cyclopropane moiety, give rise to a variety of isomers, each with potentially distinct physicochemical properties and biological activities. This guide provides a comprehensive overview of the known isomers of chlorophenyl cyclopropanecarboxylic acid, their synthesis, physicochemical properties, and reported biological activities, with a focus on their potential in drug development.

Isomers of Chlorophenyl Cyclopropanecarboxylic Acid

The isomers of chlorophenyl cyclopropanecarboxylic acid can be categorized based on the position of the chlorine atom on the phenyl ring (positional isomers) and the spatial arrangement of the substituents on the cyclopropane ring (stereoisomers).

-

Positional Isomers:

-

2-(2-chlorophenyl)cyclopropanecarboxylic acid (ortho-isomer)

-

2-(3-chlorophenyl)cyclopropanecarboxylic acid (meta-isomer)

-

2-(4-chlorophenyl)cyclopropanecarboxylic acid (para-isomer)

-

1-(4-chlorophenyl)cyclopropanecarboxylic acid

-

-

Stereoisomers: For the 2-substituted isomers, the cyclopropane ring gives rise to cis and trans diastereomers. Each of these diastereomers is chiral and can exist as a pair of enantiomers ((1R,2R), (1S,2S) for trans and (1R,2S), (1S,2R) for cis).

Physicochemical Properties

The physicochemical properties of these isomers are crucial for their pharmacokinetic and pharmacodynamic profiles. The available quantitative data for various isomers are summarized below.

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa (Predicted) |

| 1-(4-Chlorophenyl)cyclopropanecarboxylic acid | 72934-37-3 | C₁₀H₉ClO₂ | 196.63 | 152-155[1][2] | 152-155[1][2] | 4.14 ± 0.20[1][3] |

| 2-(4-Chlorophenyl)cyclopropanecarboxylic acid | 90940-40-2 | C₁₀H₉ClO₂ | 196.63 | - | 346.9 at 760 mmHg[4] | - |

| (1R,2R)-2-(4-Chlorophenyl)cyclopropanecarboxylic acid | 31501-86-7 | C₁₀H₉ClO₂ | 196.63 | - | - | - |

| 2-(3-Chlorophenyl)cyclopropanecarboxylic acid | 91552-11-3 | C₁₀H₉ClO₂ | 196.63 | - | 345.9 ± 42.0 at 760 mmHg[5] | - |

| 2-(2-Chlorophenyl)cyclopropanecarboxylic acid | 1181230-38-5 | C₁₀H₉ClO₂ | 196.63 | - | - | - |

Experimental Protocols

Synthesis

A common method for the synthesis of 1-(4-chlorophenyl)cyclopropanecarboxylic acid involves the hydrolysis of the corresponding nitrile precursor.[1][2]

Protocol:

-

To a solution of 1-(4-chlorophenyl)-1-cyclopropanecarbonitrile (18 g) in 20% sulfuric acid (184 mL), the temperature is slowly raised to reflux.

-

The reaction mixture is maintained at reflux for 10-12 hours.

-

After completion, the reaction mixture is cooled and extracted with ethyl acetate.

-

The organic layer is then treated with a 20% sodium hydroxide solution to extract the carboxylic acid product.

-

The aqueous phase is acidified to a pH of 2-4 with concentrated hydrochloric acid, leading to the precipitation of a white solid.

-

The solid product is collected by filtration, washed with distilled water, and dried to yield 1-(4-chlorophenyl)-1-cyclopropanecarboxylic acid.

A general approach for synthesizing 2-arylcyclopropanecarboxylic acids is through the cyclopropanation of α,β-unsaturated carboxylic acids.

Protocol: A plausible synthetic route involves the reaction of a substituted cinnamic acid with a cyclopropanating agent. For example, the Simmons-Smith reaction or modifications thereof can be employed.

Chiral Separation

The separation of enantiomers is critical for evaluating the biological activity of individual stereoisomers. Chiral High-Performance Liquid Chromatography (HPLC) is a common technique for this purpose.

Protocol for Chiral Resolution via Diastereomeric Salt Formation:

-

The racemic chlorophenyl cyclopropanecarboxylic acid is dissolved in a suitable solvent.

-

A chiral resolving agent, such as a chiral amine (e.g., (R)-(-)-Mandelic Acid), is added to the solution to form diastereomeric salts.

-

Fractional crystallization is then used to separate the diastereomers based on their different solubilities. The less soluble diastereomeric salt will precipitate out of the solution.

-

The separated diastereomeric salt is then treated with an acid to liberate the enantiomerically pure carboxylic acid.

Biological Activity and Potential Applications

Derivatives of chlorophenyl cyclopropanecarboxylic acid have shown a wide range of pharmacological activities. The specific isomer can significantly influence the biological effect.

Anticancer Activity

Certain derivatives have demonstrated antiproliferative activity. For example, 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines, which can be synthesized from chlorophenyl cyclopropanecarboxylic acid precursors, have shown activity against the phospholipase C (PLC) enzyme.[6][7] PLC is a key enzyme in signal transduction pathways that regulate cell proliferation, differentiation, and apoptosis. Its inhibition can disrupt cancer cell growth.

Central Nervous System (CNS) Applications

These compounds are valuable intermediates in the development of drugs targeting CNS disorders, such as antidepressants and anxiolytics.[4] The rigid cyclopropane scaffold can help in designing ligands with high affinity and selectivity for specific receptors in the brain.

Anti-inflammatory Activity

Derivatives of chlorophenyl-containing carboxylic acids have been investigated for their anti-inflammatory properties. For instance, some pyrrole derivatives incorporating a 4-chlorophenyl moiety have shown potent anti-inflammatory effects in animal models, potentially through the modulation of inflammatory pathways and cytokine production.[8]

Conclusion

The isomers of chlorophenyl cyclopropanecarboxylic acid represent a versatile and promising scaffold for the development of new therapeutic agents and agrochemicals. The distinct physicochemical and biological properties of each isomer underscore the importance of stereochemistry and positional isomerism in drug design. Further research is warranted to fully elucidate the structure-activity relationships and the specific molecular targets and signaling pathways for each isomer. The synthetic and separation protocols outlined in this guide provide a foundation for researchers to explore the full potential of this important class of molecules.

References

- 1. 1-(4-CHLOROPHENYL)-1-CYCLOPROPANECARBOXYLIC ACID CAS#: 72934-37-3 [m.chemicalbook.com]

- 2. 1-(4-CHLOROPHENYL)-1-CYCLOPROPANECARBOXYLIC ACID | 72934-37-3 [chemicalbook.com]

- 3. 72934-37-3 CAS MSDS (1-(4-CHLOROPHENYL)-1-CYCLOPROPANECARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 2-(4-Chlorophenyl)cyclopropanecarboxylic acid [myskinrecipes.com]

- 5. 2-(3-Chlorophenyl)cyclopropanecarboxylic acid [myskinrecipes.com]

- 6. Synthesis and antiproliferative activity of 2-chlorophenyl carboxamide thienopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 8. mdpi.com [mdpi.com]

The Inhibitory Action of Cyclopropanecarboxylic Acid Derivatives on Ethylene Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylene is a key phytohormone that regulates a wide array of physiological processes in plants, from germination to senescence and fruit ripening. The ability to control ethylene biosynthesis is of significant interest in agriculture and horticulture for improving crop yield, extending the shelf life of produce, and managing plant growth. This technical guide delves into the inhibitory activity of cyclopropanecarboxylic acid derivatives on ethylene biosynthesis, with a primary focus on their interaction with the terminal enzyme of the pathway, 1-aminocyclopropane-1-carboxylic acid (ACC) oxidase (ACO). This document provides a comprehensive overview of the mechanism of inhibition, summarizes the available quantitative data, presents detailed experimental protocols for studying these inhibitors, and visualizes the key pathways and workflows.

Introduction: The Ethylene Biosynthesis Pathway

Ethylene is synthesized in plants from the amino acid methionine through a well-elucidated pathway. The final and often rate-limiting step is the conversion of ACC to ethylene, a reaction catalyzed by ACC oxidase (ACO).[1][2][3] Due to its critical role, ACO has become a major target for the development of inhibitors to modulate ethylene production.

Cyclopropanecarboxylic acid derivatives have emerged as a promising class of ACO inhibitors. Their structural similarity to the natural substrate, ACC, allows them to interact with the active site of the enzyme, thereby blocking ethylene synthesis.[1][4] Understanding the structure-activity relationship and the precise mechanism of inhibition is crucial for the rational design of more potent and specific inhibitors.

Mechanism of Inhibition: Targeting ACC Oxidase

The primary mechanism by which cyclopropanecarboxylic acid derivatives inhibit ethylene biosynthesis is through the competitive inhibition of ACC oxidase.[4] These molecules, possessing a cyclopropane ring, mimic the structure of ACC and bind to the active site of the ACO enzyme. This binding prevents the natural substrate, ACC, from being converted to ethylene.

Recent in-silico studies involving molecular docking have provided further insights into the interaction between these derivatives and ACO.[1] These studies model the binding affinity and orientation of the inhibitor within the enzyme's active site, helping to explain the observed inhibitory activity and guiding the synthesis of new, more effective compounds.[1]

Quantitative Data on Inhibitory Activity

| Derivative Name | Abbreviation | Target Enzyme | Observed Effect | Reference(s) |

| Cyclopropane-1,1-dicarboxylic acid | CDA | ACC Oxidase | Demonstrated inhibitory influence on wound ethylene production in fruit discs. | [1][4] |

| trans-2-Phenylcyclopropane-1-carboxylic acid | PCCA | ACC Oxidase | Shown to have an inhibitory effect on wound ethylene produced by Lycopersicum esculentum fruit discs.[1][4] | [1][4] |

| (E)-2-Phenyl-1-chlorocyclopropane-1-carboxylic acid | - | ACC Oxidase | In-silico studies showed high affinity for ACO2 of Arabidopsis thaliana. | [1] |

| 2-Methylcyclopropanecarboxylic acid | MCA | ACC Oxidase | Tested as an inhibitor to clarify the relationship between structure and activity. | [4] |

| Cyclopropanecarboxylic acid | CCA | ACC Oxidase | Tested as an inhibitor to understand structure-activity relationships. | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the inhibitory activity of cyclopropanecarboxylic acid derivatives on ethylene biosynthesis.

In Vitro ACC Oxidase Inhibition Assay

This protocol describes the measurement of ACC oxidase activity in the presence and absence of inhibitors using a recombinant enzyme.

Materials:

-

Recombinant ACC oxidase (e.g., from tomato or Arabidopsis)

-

Assay Buffer: 50 mM MOPS, pH 7.2, 10% (v/v) glycerol, 30 mM NaHCO₃, 30 mM sodium ascorbate, 50 µM FeSO₄, 1 mM DTT

-

Substrate: 1-aminocyclopropane-1-carboxylic acid (ACC) solution

-

Inhibitor stock solutions (cyclopropanecarboxylic acid derivatives)

-

Gas-tight vials (e.g., 10 mL) with septa

-

Gas chromatograph (GC) equipped with a flame ionization detector (FID)

Procedure:

-

Prepare the assay buffer fresh.

-

Add 1 mL of the assay buffer to each gas-tight vial.

-

Add the desired concentration of the cyclopropanecarboxylic acid derivative (inhibitor) to the treatment vials. Add an equivalent volume of solvent (e.g., DMSO) to the control vials.

-

Add the ACC substrate to each vial. A typical concentration is 1 mM.

-

Seal the vials with septa.

-

Initiate the reaction by injecting a known amount of the purified ACC oxidase enzyme into each vial.

-

Incubate the vials at a controlled temperature (e.g., 30°C) with gentle shaking for a specific duration (e.g., 60 minutes).[2]

-

After incubation, take a 1 mL headspace gas sample from each vial using a gas-tight syringe.

-

Inject the gas sample into the GC-FID to quantify the amount of ethylene produced.[5]

-

Calculate the percentage of inhibition for each inhibitor concentration compared to the control.

In Vivo Ethylene Production Assay in Plant Tissue

This protocol details the measurement of ethylene production in plant tissues treated with inhibitors.

Materials:

-

Plant material (e.g., leaf discs, fruit slices)

-

Incubation Buffer: e.g., 10 mM MES buffer, pH 6.0

-

Inhibitor stock solutions

-

Gas-tight containers (e.g., sealed flasks or jars)

-

Gas chromatograph (GC) with FID

Procedure:

-

Prepare uniform pieces of plant tissue (e.g., leaf discs of a specific diameter).

-

Float the tissue samples in the incubation buffer containing various concentrations of the cyclopropanecarboxylic acid derivative. Include a control with no inhibitor.

-

Place the containers with the plant tissue under controlled light and temperature conditions.

-

After a specific incubation period, seal the containers.

-

Continue the incubation for a defined period (e.g., 1-4 hours) to allow ethylene to accumulate in the headspace.

-

Take a known volume of the headspace gas using a gas-tight syringe.

-

Inject the sample into the GC-FID to measure the ethylene concentration.[6]

-

Normalize the ethylene production to the fresh weight of the plant tissue and the incubation time.

-

Calculate the inhibition of ethylene production relative to the control.

Molecular Docking of Inhibitors with ACC Oxidase

This protocol outlines the computational steps for in-silico analysis of inhibitor binding.

Software:

-

Molecular docking software (e.g., AutoDock, Glide)

-

Protein visualization software (e.g., PyMOL, Chimera)

Procedure:

-

Obtain the 3D crystal structure of ACC oxidase from a protein data bank (e.g., PDB).

-

Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Draw the 3D structures of the cyclopropanecarboxylic acid derivatives and optimize their geometry.

-

Define the binding site on the ACC oxidase, typically centered on the known active site residues.

-

Perform the docking calculations to predict the binding poses and affinities of the inhibitors to the enzyme.

-

Analyze the docking results to identify the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and the enzyme.[1]

-

Visualize the inhibitor-protein complexes to understand the structural basis of inhibition.

Mandatory Visualizations

Signaling Pathway: Ethylene Biosynthesis and Inhibition

Caption: Ethylene biosynthesis pathway and the point of inhibition by cyclopropanecarboxylic acid derivatives.

Experimental Workflow: In Vitro ACC Oxidase Inhibition Assay

Caption: Workflow for determining the in vitro inhibitory activity on ACC oxidase.

Conclusion and Future Directions

Cyclopropanecarboxylic acid derivatives represent a valuable class of inhibitors for dissecting and controlling the ethylene biosynthesis pathway. Their primary mode of action is the competitive inhibition of ACC oxidase. While in-silico and in-vitro studies have demonstrated their potential, a more systematic and quantitative evaluation of a broader range of these derivatives is needed to establish clear structure-activity relationships. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct such studies. Future research should focus on synthesizing novel derivatives with enhanced potency and specificity, and on evaluating their efficacy in various plant species and under different physiological conditions. Such efforts will pave the way for the development of new plant growth regulators with significant applications in agriculture and post-harvest technology.

References

- 1. ffhdj.com [ffhdj.com]

- 2. A 1-aminocyclopropane-1-carboxylic-acid (ACC) dipeptide elicits ethylene responses through ACC-oxidase mediated substrate promiscuity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Aminocyclopropane-1-Carboxylic Acid Oxidase (ACO): The Enzyme That Makes the Plant Hormone Ethylene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. Method for the Measurement of Ethylene During Pathogen Infection in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

"experimental protocol for 1-(2-Chlorophenyl)cyclopropanecarboxylic acid synthesis"

An experimental protocol for the synthesis of 1-(2-Chlorophenyl)cyclopropanecarboxylic acid is detailed below. This protocol is designed for researchers, scientists, and drug development professionals and is based on established chemical transformations. The synthesis is a two-step process commencing with the phase-transfer catalytic cyclopropanation of 2-chlorophenylacetonitrile, followed by the hydrolysis of the resulting nitrile to the target carboxylic acid.

Application Notes

This protocol outlines a reliable method for the laboratory-scale synthesis of 1-(2-Chlorophenyl)cyclopropanecarboxylic acid, a potential building block in medicinal chemistry and materials science. The first step, a phase-transfer catalyzed (PTC) cyclopropanation, is a powerful method for the formation of cyclopropane rings. The subsequent hydrolysis of the nitrile is a standard and high-yielding transformation. Careful control of reaction conditions is crucial for optimal yield and purity.

Data Presentation

| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Typical Yield (%) | Physical Appearance |

| 1 | 1-(2-Chlorophenyl)cyclopropanecarbonitrile | C₁₀H₈ClN | 177.63 | 17.76 | 75-85 | Colorless to pale yellow oil |

| 2 | 1-(2-Chlorophenyl)cyclopropanecarboxylic acid | C₁₀H₉ClO₂ | 196.63 | 19.66 | 85-95 | White to off-white solid |

Experimental Protocols

Step 1: Synthesis of 1-(2-Chlorophenyl)cyclopropanecarbonitrile

This procedure is adapted from the phase-transfer catalytic synthesis of 1-arylcyclopropanecarbonitriles.

Materials:

-

2-Chlorophenylacetonitrile (1.0 eq)

-

1,2-Dibromoethane (1.5 eq)

-

50% aqueous Sodium Hydroxide (NaOH) solution

-

Tetrabutylammonium bromide (TBAB) (1.0 eq)

-

Toluene

-

Dichloromethane

-

Water (deionized)

-

Magnesium sulfate (anhydrous)

Procedure:

-

To a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 2-chlorophenylacetonitrile (1.0 eq) and tetrabutylammonium bromide (1.0 eq) dissolved in toluene.

-

With vigorous stirring, add 50% aqueous NaOH solution.